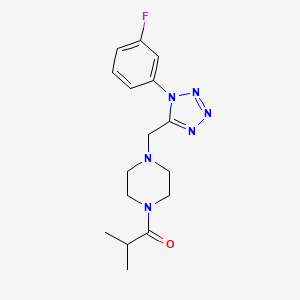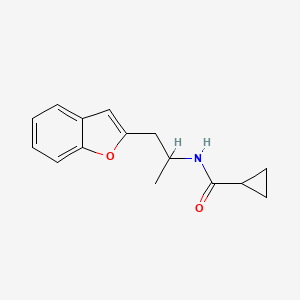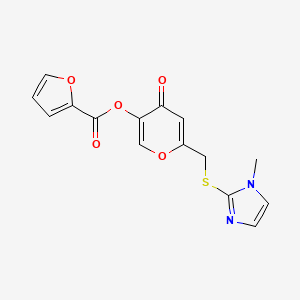
3-amino-4-methoxy-N-methyl-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-4-methoxy-N-methyl-N-phenylbenzamide is a chemical compound with the molecular formula C15H16N2O2 . It is a derivative of benzamide, which is an organic compound consisting of a carboxyamide group that is attached to a phenyl group .
Synthesis Analysis
The synthesis of this compound can be achieved through the reaction of 3-amino-4-methoxybenzoic acid and aniline . The reaction involves the addition of 0.17 mL (0.18 mmol) of DIC and 0.24 g (0.18 mmol) of HOBt to a dichloromethane solution of 0.20 g (0.12 mmol) of 1 at room temperature, and the reaction mixture is stirred for 0.5 h .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C9H12N2O2/c1-11-9(12)6-3-4-8(13-2)7(10)5-6/h3-5H,10H2,1-2H3,(H,11,12) . The molecular weight of this compound is 180.21 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 180.21 . It is a powder that should be stored at room temperature .Applications De Recherche Scientifique
Psycho- and Neurotropic Properties
Research into benzamide derivatives has identified compounds with significant psycho- and neurotropic effects, demonstrating potential as psychoactive substances. For instance, certain derivatives have shown specific sedative effects and considerable anti-amnesic activity, suggesting their utility for further studies as promising psychoactive compounds (Podolsky, Shtrygol’, & Zubkov, 2017).
Antiviral Activity
Another study focused on the antiviral potential of N-phenylbenzamide derivatives, identifying compounds with low micromolar activities against enterovirus strains. This research positions such compounds as promising leads for the development of antiviral drugs, highlighting their effectiveness and lower cytotoxicity compared to existing treatments (Ji et al., 2013).
Photodynamic Therapy for Cancer
Benzamide derivatives have also been explored for their photophysical and photochemical properties, making them suitable for applications in photodynamic therapy (PDT) for cancer treatment. Studies have synthesized and characterized zinc phthalocyanine derivatives with high singlet oxygen quantum yields, indicating their potential as Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Antioxidant Activity
Investigations into the antioxidant activity of amino-substituted benzamide derivatives have revealed their capacity to act as powerful antioxidants, scavenging free radicals effectively. This suggests their potential use in developing treatments or supplements targeting oxidative stress-related diseases (Jovanović et al., 2020).
Molecular Structure and Interactions
On the structural front, studies have provided insights into the molecular structures and intermolecular interactions of benzamide derivatives, offering valuable information for the design of new compounds with optimized properties for various applications (Karabulut et al., 2014).
Synthesis and Characterization
Research dedicated to the synthesis and characterization of novel aromatic polyimides incorporating benzamide derivatives has expanded the understanding of their physical properties and stability, contributing to the development of new materials for technological applications (Butt et al., 2005).
Safety and Hazards
The safety information for 3-amino-4-methoxy-N-methyl-N-phenylbenzamide indicates that it has a GHS07 signal word of warning . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
3-amino-4-methoxy-N-methyl-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-17(12-6-4-3-5-7-12)15(18)11-8-9-14(19-2)13(16)10-11/h3-10H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGFSOBDVUJDJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl (7Z)-2-(acetylamino)-7-({[(3-iodophenyl)carbonyl]oxy}imino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2806061.png)
![5-(4-Ethoxyphenyl)-8-[(3-methylphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadeca-1(16),2,4,6,9,11(15)-hexaene](/img/structure/B2806063.png)
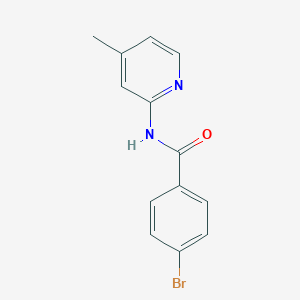
![N-[(3,5-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2806066.png)
![(3-{[(4-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2806068.png)
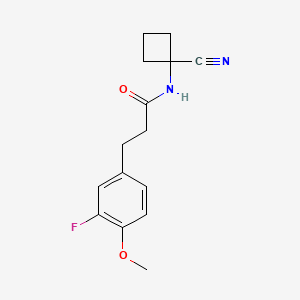
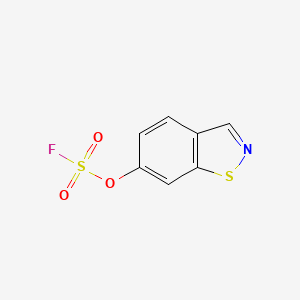
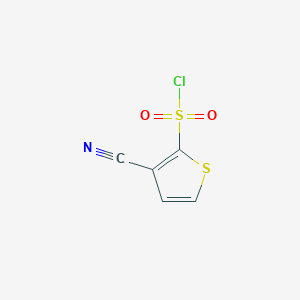
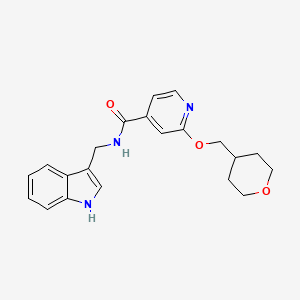
![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B2806076.png)
![(Z)-2-(benzo[d]oxazol-2-yl)-3-(3-nitrophenyl)-1-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B2806077.png)
